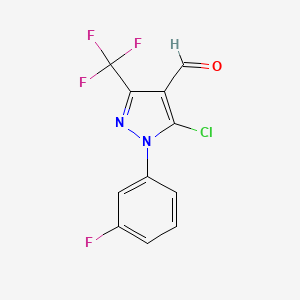

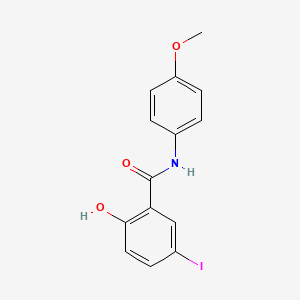

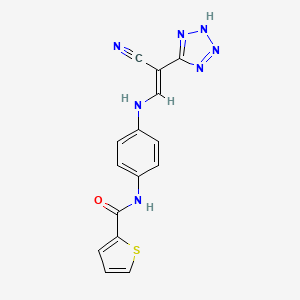

5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam . The synthesis involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” are not directly available .Applications De Recherche Scientifique

Organic Synthesis: Suzuki–Miyaura Coupling

5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde: can be a valuable reagent in the Suzuki–Miyaura coupling process . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound’s structure suggests it could act as an electrophilic fragment, pairing with organoboron reagents to form new bonds under palladium catalysis.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, this compound could serve as a precursor in the synthesis of various pharmaceuticals . Its halogenated aromatic structure makes it a candidate for forming aryl compounds, which are often found in drugs targeting a range of diseases. The presence of a pyrazole ring is particularly interesting, as pyrazole derivatives are known for their therapeutic properties.

Agriculture: Pesticide Development

The chemical structure of 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde suggests potential applications in developing pesticides . Pyrazole derivatives have been explored for their insecticidal and herbicidal activities, and this compound could be a key intermediate in creating new formulations to protect crops.

Material Science: Polymer Synthesis

In material science, this compound could be utilized in the synthesis of polymers with specific properties . The functional groups present in the compound provide opportunities for creating polymers with tailored characteristics, such as increased durability or specific electronic properties.

Environmental Science: Pollutant Remediation

The compound’s reactive aldehyde group could be employed in environmental science for pollutant remediation processes . It could potentially react with environmental contaminants, aiding in their breakdown or facilitating their capture and removal from ecosystems.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde could be used as a standard or reagent in various analytical techniques . Its unique structure allows for its use in calibrating instruments or as a reactant in assays to detect or quantify other substances.

Biochemistry: Enzyme Inhibition Studies

Lastly, in biochemistry, the compound could be investigated for its potential role in enzyme inhibition . The pyrazole moiety is often found in molecules that interact with enzymes, suggesting that this compound could be a starting point for designing inhibitors that regulate enzyme activity.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which may be structurally related to this compound, are only marginally stable in water , which could impact their bioavailability.

Result of Action

Similar compounds have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

The stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .

Propriétés

IUPAC Name |

5-chloro-1-(3-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O/c1-2-4-12-11(8-18)13(14)17(16-12)10-6-3-5-9(15)7-10/h3,5-8H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYKSMAPLKAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)